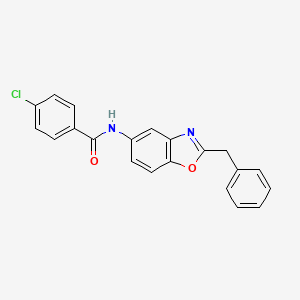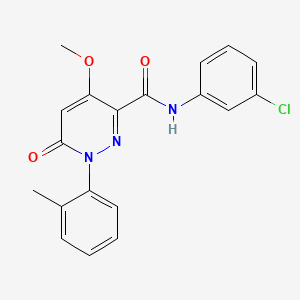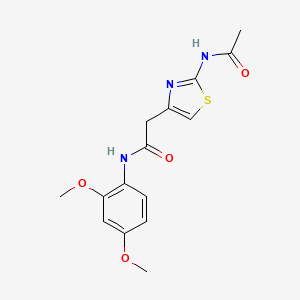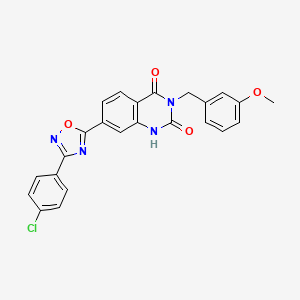![molecular formula C23H29N3O5 B11274595 N-(3-methoxybenzyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide](/img/structure/B11274595.png)
N-(3-methoxybenzyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxybenzyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide, commonly referred to as HJZ-12 , is a piperazine-derived α1D/1A antagonist. It has been investigated for its potential therapeutic effects in benign prostatic hyperplasia (BPH) and other contexts .
Preparation Methods
Synthetic Routes: The synthetic route for HJZ-12 involves several steps, including the introduction of the piperazine moiety and the subsequent functionalization of the benzyl and acetamide groups. Detailed synthetic procedures are beyond the scope of this article, but it typically involves multi-step organic synthesis.
Reaction Conditions: The specific reaction conditions for the synthesis of HJZ-12 may vary depending on the research group and the desired purity. it generally involves coupling reactions, protecting group manipulations, and cyclization steps.
Industrial Production Methods: As of now, there is no established industrial-scale production method for HJZ-12. Its use primarily remains in research and preclinical studies.
Chemical Reactions Analysis
HJZ-12 can undergo various chemical reactions, including:
Oxidation: Oxidative transformations of functional groups.
Reduction: Reduction of carbonyl groups or other functionalities.
Substitution: Nucleophilic substitution reactions.
Cyclization: Formation of cyclic structures.
Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions would include derivatives of HJZ-12 with modified functional groups.
Scientific Research Applications
HJZ-12 has shown promise in the following areas:
Mechanism of Action
The exact mechanism by which HJZ-12 exerts its effects remains an active area of investigation. It appears to involve α1-independent pathways, possibly mediated by anti-apoptotic genes like Bmi-1 .
Comparison with Similar Compounds
HJZ-12’s uniqueness lies in its subtype-selectivity for both α1D and α1A adrenoceptors. Other similar compounds may lack this specific profile. Unfortunately, I don’t have a list of directly comparable compounds, but further literature searches could provide additional insights.
Properties
Molecular Formula |
C23H29N3O5 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C23H29N3O5/c1-29-19-7-5-6-18(14-19)15-24-22(27)16-31-17-23(28)26-12-10-25(11-13-26)20-8-3-4-9-21(20)30-2/h3-9,14H,10-13,15-17H2,1-2H3,(H,24,27) |
InChI Key |
WCFZDJSMPFEGDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)COCC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Chlorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide](/img/structure/B11274534.png)
![Methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11274543.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B11274555.png)
![Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B11274557.png)
![5,5-dimethyl-14-(2-oxo-2-pyrrolidin-1-ylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11274559.png)
![9-(4-methoxyphenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274564.png)
![2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11274566.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B11274567.png)
![N-(3-chloro-4-fluorophenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11274573.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B11274585.png)

